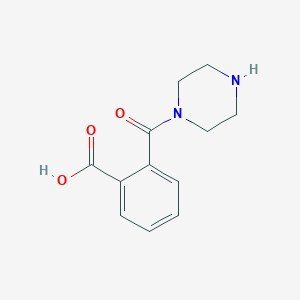

2-(piperazine-1-carbonyl)benzoic Acid

Description

Contextualization of Piperazine (B1678402) and Benzoic Acid Scaffolds in Drug Discovery

In the realm of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of bioactive compounds and approved drugs. These are often referred to as "privileged scaffolds" due to their proven ability to interact with a variety of biological targets in a favorable manner. Both piperazine and benzoic acid are quintessential examples of such scaffolds.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in drug design. nih.govtandfonline.com Its prevalence is attributed to a combination of desirable physicochemical properties. The nitrogen atoms provide sites for chemical modification, allowing chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. nbinno.com Furthermore, the piperazine moiety can improve a compound's solubility and basicity, which are critical for drug absorption and formulation. nih.govtandfonline.com This versatility has led to the incorporation of the piperazine scaffold in drugs across numerous therapeutic areas, including treatments for central nervous system disorders, infectious diseases, and cancer. nbinno.com The piperazine ring can also act as a linker between different pharmacophoric elements and can form crucial hydrogen bonds with target proteins, enhancing biological activity. researchgate.net

Similarly, the benzoic acid scaffold is a fundamental component in a multitude of pharmaceutical compounds. preprints.org As the simplest aromatic carboxylic acid, it consists of a benzene (B151609) ring attached to a carboxyl group. wikipedia.org This carboxyl group is instrumental in forming interactions with biological targets, and the aromatic ring serves as a rigid anchor that can be decorated with various substituents to optimize binding. preprints.orgacs.org Benzoic acid and its derivatives have found applications as antimicrobial preservatives, antifungal agents, and as key intermediates in the synthesis of more complex drugs. drugs.comnih.gov For instance, they are used in treatments for fungal skin diseases and as precursors in the synthesis of a wide range of organic compounds. wikipedia.orgdrugs.com

The conjugation of the piperazine and benzoic acid scaffolds into a single molecule, 2-(piperazine-1-carbonyl)benzoic acid, creates a compound with a rich potential for further chemical exploration and development of novel therapeutic agents.

Nomenclature and Structural Representation of this compound

To ensure clarity and precision in scientific communication, a standardized system of nomenclature and structural representation is essential.

Nomenclature: The name "this compound" is derived following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). The name can be deconstructed as follows:

benzoic acid : This forms the base name, indicating a benzene ring substituted with a carboxylic acid group.

2- : This locant specifies that the substituent is attached to the carbon atom of the benzene ring adjacent to the carboxylic acid group.

(piperazine-1-carbonyl) : This describes the substituent group. "piperazine-1-yl" indicates that the piperazine ring is connected via one of its nitrogen atoms, and "carbonyl" refers to the C=O group that links the piperazine to the benzoic acid moiety.

The compound is also known by several synonyms, including:

1-(2-Carboxybenzoyl)piperazine

2-(piperazin-1-ylcarbonyl)benzoic acid

1-Phthaloyl-piperazine

Structural Representation: The molecular structure of this compound is characterized by a benzoic acid core linked to a piperazine ring through an amide bond.

| Identifier | Value |

|---|---|

| Molecular Formula | C12H14N2O3 |

| Molecular Weight | 234.25 g/mol |

| CAS Number | 37618-28-3 |

Overview of Research Significance and Academic Relevance

The significance of this compound in the scientific community is primarily as a versatile building block and intermediate in the synthesis of more elaborate and biologically active molecules. Its value is underscored by its application in the development of novel compounds with potential therapeutic applications.

As a Synthetic Intermediate: The chemical architecture of this compound, featuring both a carboxylic acid and a secondary amine within the piperazine ring, provides multiple reactive sites for further chemical transformations. This makes it a valuable precursor in the synthesis of a diverse range of heterocyclic compounds. Researchers utilize this intermediate to construct more complex molecular frameworks, which are then evaluated for their biological activities.

In the Development of Bioactive Molecules: Derivatives originating from the this compound scaffold have been investigated for a wide spectrum of pharmacological activities. The inherent properties of the piperazine and benzoic acid moieties contribute to the potential of these derivatives to interact with various biological targets. Research has explored the synthesis of derivatives with potential applications as:

Antimicrobial and antifungal agents : The piperazine nucleus is a known pharmacophore in compounds exhibiting antibacterial and antifungal properties. researchgate.net

Anticancer agents : Derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. mdpi.com

Central Nervous System (CNS) agents : The piperazine scaffold is a common feature in drugs targeting CNS receptors, and derivatives of the title compound have been explored for such applications.

Anti-inflammatory agents : Research has been conducted on the synthesis of benzoic acid derivatives with potential anti-inflammatory activity. mdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-(piperazine-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(14-7-5-13-6-8-14)9-3-1-2-4-10(9)12(16)17/h1-4,13H,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYJHCSEASCMOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375150 | |

| Record name | 2-(piperazine-1-carbonyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37618-28-3 | |

| Record name | 2-(piperazine-1-carbonyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Piperazin-1-ylcarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Comprehensive Chemical Characterization of 2 Piperazine 1 Carbonyl Benzoic Acid

Established Synthetic Methodologies

Traditional approaches to the synthesis of 2-(piperazine-1-carbonyl)benzoic acid primarily involve two well-established methods: the reaction of phthalic anhydride (B1165640) with piperazine (B1678402) and condensation reactions utilizing piperazine and various benzoic acid derivatives.

Reaction of Phthalic Anhydride with Piperazine

A direct and widely utilized method for the synthesis of this compound involves the acylation of piperazine with phthalic anhydride. This reaction is typically carried out by treating piperazine with phthalic anhydride in a suitable solvent. The process hinges on the nucleophilic attack of the secondary amine in piperazine on one of the carbonyl carbons of the anhydride ring, leading to the opening of the anhydride and the formation of the desired product.

One documented procedure involves the use of a resin-bound piperazine-1-ium salt, which is reacted with a solution of phthalic anhydride in acetone. The mixture is stirred at a moderate temperature (around 40 °C) for several hours to ensure the completion of the reaction. This method has been reported to yield the product as a white crystalline solid with a melting point of 299.8-300.2 °C (with decomposition). muni.cz

Condensation Reactions Involving Piperazine and Benzoic Acid Derivatives

An alternative established route involves the condensation of piperazine with a suitable benzoic acid derivative, typically an acyl chloride. This method leverages the high reactivity of acyl chlorides towards amines to form a stable amide bond. The synthesis would commence with the conversion of phthalic acid to its more reactive derivative, 2-carboxybenzoyl chloride. This intermediate is then reacted with piperazine, often in the presence of a base to neutralize the hydrogen chloride byproduct, to yield this compound. While this method is a staple in organic synthesis for amide bond formation, specific optimized conditions for this particular compound are not extensively detailed in readily available literature.

Modern Synthetic Approaches and Optimization

Contemporary synthetic chemistry often focuses on improving the efficiency, selectivity, and environmental footprint of established reactions. For the synthesis of this compound, modern approaches would likely focus on the use of coupling agents to facilitate the amide bond formation between phthalic acid and piperazine directly, thus avoiding the need to prepare the acyl chloride intermediate.

Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed to activate the carboxylic acid group of phthalic acid, enabling a direct and efficient reaction with piperazine under mild conditions. nih.gov Optimization of such a process would involve screening various solvents, bases, and stoichiometric ratios of the reactants and coupling agents to maximize the yield and purity of the final product while minimizing side reactions, such as the formation of the di-acylated piperazine byproduct. nih.gov

Furthermore, flow chemistry and microwave-assisted synthesis represent modern techniques that could be applied to optimize the synthesis. These methods can offer advantages such as reduced reaction times, improved yields, and enhanced safety profiles.

Spectroscopic and Chromatographic Characterization Techniques

The unambiguous identification and structural confirmation of this compound rely on a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

¹H NMR spectroscopy is a powerful tool for elucidating the structure of this compound. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a broad singlet at 7.96 ppm, which is attributed to the two protons of the ammonium (B1175870) and carboxylic acid groups (NH+COOH). muni.cz The aromatic protons of the benzene (B151609) ring would be expected to appear as a multiplet in the downfield region, typically between 7.3 and 7.8 ppm. The protons on the piperazine ring would exhibit characteristic signals in the aliphatic region, generally between 2.8 and 3.8 ppm. The integration of these signals would correspond to the number of protons in each chemical environment.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. The spectrum would be expected to show distinct signals for the carbonyl carbons of the amide and carboxylic acid groups, typically in the range of 165-175 ppm. The aromatic carbons would resonate between 125 and 140 ppm, while the carbons of the piperazine ring would appear in the upfield region, usually between 40 and 50 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid Carbonyl | ~172 |

| Amide Carbonyl | ~168 |

| Aromatic C (quaternary) | ~138, ~132 |

| Aromatic C-H | ~130-132 |

| Piperazine C (adjacent to C=O) | ~45 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is expected to exhibit several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with the N-H stretch of the secondary amine in the piperazine ring. docbrown.info

Two distinct carbonyl stretching vibrations would be anticipated. The C=O stretch of the carboxylic acid typically appears around 1700-1725 cm⁻¹, while the amide carbonyl (C=O) stretch is expected at a lower wavenumber, generally in the range of 1630-1680 cm⁻¹. docbrown.info The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. docbrown.info

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic) | >3000 |

| C=O Stretch (Carboxylic Acid) | 1725-1700 |

| C=O Stretch (Amide) | 1680-1630 |

| C=C Stretch (Aromatic) | 1600-1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the structural elucidation and confirmation of this compound. It provides precise information regarding the compound's molecular weight and offers insights into its structure through the analysis of its fragmentation patterns. The nominal molecular weight of this compound, derived from its molecular formula C₁₂H₁₄N₂O₃, is 234.25 g/mol scbt.comchemicalbook.com. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

In electron ionization (EI) mass spectrometry, the this compound molecule is expected to undergo fragmentation at its most labile bonds. The fragmentation pattern is likely a composite of the characteristic cleavages of both the benzoic acid and piperazine moieties. The initial ionization would produce the molecular ion ([M]⁺) at an m/z of 234.

The fragmentation of piperazine-containing compounds is well-documented and typically involves cleavage of the piperazine ring researchgate.netresearchgate.net. Similarly, benzoic acid and its derivatives exhibit characteristic fragmentation patterns, such as the loss of the hydroxyl group (•OH, 17 Da), the carboxyl group (•COOH, 45 Da), or the entire carboxyl group as carbon dioxide after rearrangement libretexts.orgdocbrown.info. For deprotonated benzoic acids, the loss of carbon dioxide (CO₂) is a prominent fragmentation pathway sci-hub.se.

A plausible fragmentation pathway for this compound would involve several key bond cleavages. The primary fragmentation events are hypothesized to be the alpha-cleavage adjacent to the carbonyl group and the cleavage within the piperazine ring.

Key Proposed Fragmentation Pathways:

Cleavage of the C-N bond between the carbonyl carbon and the piperazine nitrogen, leading to the formation of the benzoyl cation (m/z 105) and the piperazine-1-carbonyl radical. The benzoyl cation is a common fragment in the mass spectra of benzoic acid derivatives docbrown.info.

Loss of the carboxyl group (•COOH) from the benzoic acid moiety, resulting in a fragment ion at m/z 189 (M-45).

Fragmentation of the piperazine ring: The piperazine ring can undergo ring-opening followed by cleavage, leading to a series of characteristic ions with lower m/z values. Common losses include ethylene (B1197577) (C₂H₄, 28 Da) from the piperazine ring structure researchgate.net.

Formation of the piperazin-1-ylmethanone cation (m/z 113) through cleavage of the bond between the carbonyl group and the benzene ring.

The expected major fragments and their proposed origins are summarized in the table below.

Table 1: Proposed Mass Spectrometric Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Fragment | Origin of Fragment |

|---|---|---|

| 234 | [C₁₂H₁₄N₂O₃]⁺ | Molecular Ion ([M]⁺) |

| 189 | [C₁₁H₁₃N₂O]⁺ | Loss of •COOH (M-45) |

| 147 | [C₈H₅O₃]⁺ | Not a primary expected fragment |

| 113 | [C₅H₉N₂O]⁺ | Piperazin-1-ylmethanone cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are fundamental for assessing the purity of this compound, separating it from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the purity analysis of this compound due to the compound's polarity and thermal lability. Reversed-phase HPLC (RP-HPLC) is typically utilized, where the compound is separated on a nonpolar stationary phase (such as C18 or C8) with a polar mobile phase.

The mobile phase often consists of a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating compounds with a range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule provides strong chromophores. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For structurally similar compounds, typical purity levels are expected to be ≥98% chemscene.com.

Table 2: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography can also be used for purity assessment, but it presents challenges for a polar, non-volatile compound like this compound. The presence of the carboxylic acid and secondary amine groups can lead to poor peak shape and adsorption onto the GC column researchgate.net.

To overcome these issues, derivatization is typically required to convert the polar functional groups into less polar, more volatile derivatives. Common derivatization techniques include:

Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl ester) by reacting with an agent like methanol with an acid catalyst or tetramethylammonium (B1211777) hydroxide (B78521) researchgate.net.

Silylation: Both the carboxylic acid and the N-H group on the piperazine ring can be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) researchgate.net.

Once derivatized, the compound can be analyzed on a mid-polarity capillary column (e.g., DB-17) with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) researchgate.net. The purity is then determined by comparing the peak area of the derivatized analyte to the total peak area.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Carbon Dioxide |

| Ethylene |

| Formic Acid |

| Hexamethyldisilazane |

| Methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Exploration of Derivatives and Structural Analogues of 2 Piperazine 1 Carbonyl Benzoic Acid in Medicinal Chemistry

The Piperazine (B1678402) Moiety as a Privileged Scaffold in Drug Design

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. In medicinal chemistry, it is widely regarded as a "privileged scaffold". nih.govtandfonline.com This designation stems from its frequent appearance in the structures of a diverse range of biologically active compounds and approved drugs. spacefrontiers.org The utility of the piperazine moiety can be attributed to several key characteristics:

Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which often enhances the water solubility and oral bioavailability of drug candidates. nih.govnih.gov The pKa values of these nitrogens can be modulated by the attachment of different substituents, allowing for precise control over the compound's ionization state. nih.gov

Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be beneficial for specific receptor binding. nih.gov At the same time, the ring possesses enough conformational flexibility to adapt to the binding pockets of various biological targets. tandfonline.com

Synthetic Accessibility: The chemical reactivity of the nitrogen atoms makes the piperazine ring a versatile building block in organic synthesis. tandfonline.com This allows for the straightforward introduction of a wide array of substituents, facilitating the creation of large and diverse compound libraries for screening. bohrium.com

Pharmacokinetic and Pharmacodynamic Modulation: The incorporation of a piperazine moiety can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov It can also serve as a linker to connect different pharmacophores, leading to the development of multi-target drugs. tandfonline.com

The piperazine scaffold is a component of numerous successful drugs across various therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. nih.govnih.govresearchgate.net Its proven track record solidifies its status as a valuable tool in the design of novel therapeutic agents.

Systematic Design and Synthesis of Novel Analogues

The rational design and synthesis of novel analogues of 2-(piperazine-1-carbonyl)benzoic acid involve strategic modifications to its core structure. These modifications are guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural changes impact biological activity.

The piperazine ring offers two nitrogen atoms that can be readily functionalized.

N1-Substitutions: The primary amine at the N1 position is a common site for modification. Introducing various substituents at this position can significantly alter the compound's properties. For instance, the addition of bulky or aromatic groups can influence receptor binding affinity and selectivity. The synthesis of these derivatives often involves standard amide bond formation or reductive amination reactions. While about 80% of piperazine-containing drugs have substituents only at the nitrogen positions, recent advances have focused on C-H functionalization of the carbon atoms of the piperazine ring to increase structural diversity. mdpi.com

Ring Constraints and Bioisosteric Replacements: To reduce conformational flexibility and potentially increase potency, the piperazine ring can be incorporated into more rigid bicyclic or spirocyclic systems. enamine.net Additionally, bioisosteric replacement of the piperazine ring with other cyclic diamines can lead to analogues with improved pharmacokinetic properties. enamine.net

A study on benzhydrylpiperazine-based compounds demonstrated that substitutions on the piperazine framework could significantly enhance anti-inflammatory activity. nih.gov

The benzoic acid portion of the molecule provides another avenue for structural diversification.

Carboxylic Acid Modifications: The carboxylic acid group is a key functional group that can participate in hydrogen bonding and ionic interactions. It can be converted to esters, amides, or other functional groups to alter the compound's acidity, polarity, and ability to cross cell membranes. The synthesis of newer derivatives of 2-amino benzoic acid has yielded compounds with potent anti-inflammatory and analgesic properties. nih.gov

A powerful strategy in drug design is the creation of hybrid molecules that combine the structural features of this compound with other pharmacophores.

Design Rationale: This approach aims to develop multifunctional molecules that can interact with multiple biological targets or possess a combination of desirable properties, such as enhanced efficacy and reduced side effects. For example, hybridizing a piperazine scaffold with a benzimidazole (B57391) moiety has led to the development of potent urease inhibitors. nih.gov

Synthetic Strategies: The synthesis of these hybrids often involves linking the this compound core to another active molecule via a suitable linker. This can be achieved through various coupling reactions. A study on benzene (B151609) sulfonamide-piperazine hybrids demonstrated significant antioxidant and enzyme inhibition activities. nih.gov

Investigation of Structurally Related Chemical Entities

To better understand the potential of this compound derivatives, it is instructive to compare them with well-established drugs that also contain the piperazine scaffold.

Aripiprazole and quetiapine are atypical antipsychotic drugs widely used in the treatment of schizophrenia and other psychiatric disorders. Both molecules feature a piperazine ring as a central structural element.

Structural Similarities and Differences:

Aripiprazole: Possesses a dichlorophenylpiperazine moiety linked to a quinolinone group. The piperazine ring acts as a crucial linker and contributes to its unique partial agonist activity at dopamine (B1211576) D2 receptors.

Quetiapine: Features a piperazine ring connected to a dibenzothiazepine nucleus. This structural arrangement contributes to its antagonist activity at dopamine and serotonin (B10506) receptors.

This compound: In contrast, this compound has a simpler structure with the piperazine linked to a benzoic acid.

Pharmacological Implications: The specific substituents on the piperazine ring and the nature of the larger scaffold they are attached to dictate the pharmacological activity. While both aripiprazole and quetiapine are effective in managing symptoms of schizophrenia, they exhibit different efficacy and tolerability profiles. nih.gov For instance, quetiapine has been shown to have stronger antioxidant properties compared to aripiprazole. nih.gov

Lessons for Drug Design: The success of aripiprazole and quetiapine underscores the importance of the piperazine scaffold in designing centrally active agents. By studying how the structural variations in these drugs influence their receptor binding profiles and clinical effects, medicinal chemists can gain valuable insights for the design of novel this compound derivatives with potentially improved therapeutic properties.

Analogues with Varied Carboxylic Acid Linkages (e.g., 3-(piperazine-1-carbonyl)benzoic acid)

The positional isomerism of the piperazine-1-carbonyl group on the benzoic acid ring significantly influences the molecule's spatial arrangement and, consequently, its interaction with biological targets. One such isomer is 3-(piperazine-1-carbonyl)benzoic acid, where the linkage is at the meta position.

While extensive research into the specific medicinal applications of 3-(piperazine-1-carbonyl)benzoic acid is not widely documented in peer-reviewed literature, its chemical properties are established. oakwoodchemical.com As a structural analogue, it serves as a chemical building block for creating more complex molecules. The change from the ortho-position (in the parent compound) to the meta-position alters the geometric relationship between the carboxylic acid group and the piperazine ring, which can be a critical factor in structure-activity relationship (SAR) studies.

Table 1: Chemical Properties of Benzoic Acid Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Position of Linkage |

|---|---|---|---|---|

| This compound | 37618-28-3 | C₁₂H₁₄N₂O₃ | 234.25 | Ortho |

| 3-(piperazine-1-carbonyl)benzoic acid | 691394-19-1 | C₁₂H₁₄N₂O₃ | 234.26 | Meta |

| 4-(piperazine-1-carbonyl)benzoic acid | 691394-20-4 | C₁₂H₁₄N₂O₃ | 234.25 | Para |

Data sourced from supplier specifications. oakwoodchemical.com

Para-aminobenzoic Acid (PABA) Analogs and Their Structural Similarities

Para-aminobenzoic acid (PABA), or 4-aminobenzoic acid, is a well-known building block in the pharmaceutical industry due to its structural versatility and broad biological activities. nih.gov Its derivatives have been investigated for anticancer, antibacterial, anti-inflammatory, and antiviral properties. researchgate.netdntb.gov.ua The PABA scaffold offers both amino and carboxyl groups for substitution, allowing for the development of diverse molecular entities. nih.gov

A relevant structural analogue is 4-(piperazin-1-ylcarbonyl)aniline, an amide derivative synthesized from PABA and piperazine. This compound maintains the core piperazine-carbonyl-aromatic ring structure, with the key difference being the substitution of the carboxylic acid group with an amino group at the para-position.

Research Findings on 4-(piperazin-1-ylcarbonyl)aniline:

Synthesis: The compound was synthesized by first converting PABA into its hydrochloride salt to protect the amino group, followed by a coupling reaction with piperazine. researchgate.net

Antimicrobial Activity: The synthesized derivative was evaluated for its in-vitro antibacterial and antifungal activities and showed significant efficacy. researchgate.net Its activity was tested against several microbial strains, including E. coli, S. aureus, B. subtilis, P. aeruginosa, C. albicans, and A. niger, and was found to be comparable to standard drugs like tetracycline and clotrimazole. researchgate.net

The biological activity of this PABA derivative underscores the potential of the piperazine-carbonyl-aromatic scaffold in developing new antimicrobial agents. researchgate.net

Other Piperazine-Linked Benzoic Acid Derivatives

The piperazine-benzoic acid scaffold has been incorporated into a variety of more complex molecules to explore a range of therapeutic applications, including anti-inflammatory and anticancer agents. jetir.org The piperazine moiety often serves as a linker, connecting the benzoic acid group to other pharmacologically active fragments. nih.gov

Anti-Inflammatory Derivatives: One notable example is (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid. This compound is a metabolite of a novel non-steroidal anti-inflammatory drug (NSAID) and has demonstrated significant anti-inflammatory activity in its own right. mdpi.com In in-vivo studies, its efficacy in reducing edema was found to be comparable to that of diclofenac (B195802). mdpi.com Another area of research involves benzhydrylpiperazine derivatives linked to benzoic acid hydrazides, which have been designed as dual inhibitors of COX-2 and 5-LOX, key enzymes in inflammatory pathways. nih.gov

Anticancer Derivatives: In the realm of oncology, the piperazine-benzoic acid structure has been used to develop potent anticancer agents.

A novel 4-(benzo mdpi.comnih.govdioxol-5-ylmethyl) piperazine amide derivative, prepared through the coupling of a piperazine derivative with benzoic acid, exhibited promising cytotoxic effects against the MDA-MB-231 human breast cancer cell line, with an IC50 value of 11.3 µM. ijpsr.com Further studies indicated that this compound induces apoptosis and blocks the cell cycle in the G0/G1 phase. ijpsr.com

Another study focused on 2-benzoylbenzofuran derivatives containing a piperazine linker. These compounds were evaluated against a panel of human tumor cell lines, with some showing potent anti-tumor activity and the ability to induce apoptosis. nih.gov

These examples highlight the chemical tractability of the piperazine-linked benzoic acid core and its utility in developing targeted therapies for inflammation and cancer.

Table 2: Selected Piperazine-Linked Benzoic Acid Derivatives and Their Activities

| Derivative Class | Specific Example/Target | Reported Biological Activity | Key Findings |

|---|---|---|---|

| Oxopiperazinyl Benzoic Acid | (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Anti-inflammatory | Activity comparable to diclofenac in reducing edema. mdpi.com |

| Benzhydrylpiperazine Hybrids | Dual COX-2/5-LOX inhibitors | Anti-inflammatory, Anticancer | Compound 9d showed potent inhibition of COX-2 and 5-LOX and demonstrated anti-cancer potential. nih.gov |

| Piperazine Amide Derivatives | 4-(benzo mdpi.comnih.govdioxol-5-ylmethyl) piperazine amide | Anticancer (Cytotoxic) | Showed promising cytotoxic effects on MDA-MB-231 breast cancer cells and induced apoptosis. ijpsr.com |

| Benzoylbenzofuran Derivatives | 2-benzoylbenzofurans with piperazine linker | Anticancer (Cytotoxic) | Tertiary amine derivatives exhibited significant cytotoxic activity against various tumor cell lines. nih.gov |

Comprehensive Analysis of Pharmacological and Biological Activities of 2 Piperazine 1 Carbonyl Benzoic Acid and Its Derivatives

Antimicrobial Efficacy Studies

Derivatives of piperazine (B1678402) have demonstrated a broad spectrum of pharmacological activities, including significant antimicrobial properties. derpharmachemica.com The incorporation of the piperazine nucleus is a key strategy in the development of new antimicrobial agents to combat the growing challenge of microbial resistance. derpharmachemica.comapjhs.com

The antibacterial potential of piperazine derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. derpharmachemica.com For instance, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed notable antibacterial activity, particularly against Gram-negative strains like Escherichia coli, with several compounds exhibiting higher activity than the reference drug, gentamycin. mdpi.com In contrast, their activity against Gram-positive bacteria was comparatively lower, although specific derivatives did show high efficacy against Staphylococcus aureus and Bacillus subtilis. mdpi.com

Another study focused on carbonyl pyridoquinolones featuring a piperazine residue. researchgate.net These compounds displayed good antibacterial activity against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative strains including Escherichia coli and Pseudomonas aeruginosa, with potency comparable to standard drugs like ciprofloxacin (B1669076) and gatifloxacin. researchgate.net Similarly, certain 1-benzhydryl-piperazine derivatives have also been synthesized and evaluated, with their structure-activity relationship studies indicating that substituents on the phenyl ring are crucial for their antimicrobial activity. apjhs.com

Table 1: Antibacterial Activity of Piperazine Derivatives

| Compound Class | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| N,N′-disubstituted piperazines with 1,3,4-thiadiazole | E. coli (Gram-negative) | Showed higher activity than the gentamycin reference. | mdpi.com |

| N,N′-disubstituted piperazines with 1,3,4-thiadiazole | S. aureus, B. subtilis (Gram-positive) | Compound 4 showed the highest activity against S. aureus; Compound 6d had the highest activity against B. subtilis. | mdpi.com |

| Carbonyl pyridoquinolones with piperazine | B. subtilis, S. aureus, E. coli, P. aeruginosa | Exhibited good antibacterial activity, comparable to ciprofloxacin and gatifloxacin. | researchgate.net |

| Substituted piperazine derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli | All synthesized compounds showed significant activity against tested bacterial strains. | derpharmachemica.com |

The antifungal properties of piperazine and benzoic acid derivatives have also been a subject of investigation. While some piperazine derivatives show significant antibacterial action, their antifungal efficacy can be comparatively weaker. derpharmachemica.commdpi.com For example, the N,N′-disubstituted piperazines that were potent against bacteria displayed only weak antifungal activity. mdpi.com However, other studies have identified derivatives with notable potency. One series of compounds was found to be active against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. derpharmachemica.com Another derivative, 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine, exhibited significant activity against tested pathogenic fungal strains. apjhs.com

Research into benzoic acid derivatives isolated from Piper lanceaefolium and Piper cumanense has also revealed antifungal potential. nih.govnih.gov Bioactivity-guided fractionation led to the identification of compounds active against Candida albicans, with a minimal inhibitory concentration (MIC) value of 100 µg/mL. nih.gov Derivatives from P. cumanense were active against several phytopathogenic fungi, showing particular efficacy against species of the Fusarium genus. nih.govresearchgate.net

Table 2: Antifungal Activity of Piperazine and Benzoic Acid Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Lanceaefolic acid methyl ester | Candida albicans | Displayed activity with a MIC value of 100 µg/mL. | nih.gov |

| Benzoic acid derivatives from P. cumanense | Phytopathogenic fungi (especially Fusarium genus) | All tested compounds were active against the fungi. | nih.gov |

| Substituted piperazine derivatives | A. fumigatus, A. flavus, A. niger | Found to be active against the tested fungi, though less potent than against bacteria. | derpharmachemica.com |

| 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine | Pathogenic fungal strains | Exhibited significant antimicrobial activity. | apjhs.com |

Derivatives of 2-(piperazine-1-carbonyl)benzoic acid have been explored for their potential against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. rsc.orgnih.gov A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity. nih.gov Several of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 µM. rsc.orgnih.gov Further evaluation of the most active compounds showed potent IC90 values, and they were found to be nontoxic to human embryonic kidney cells (HEK-293). nih.gov

The piperazine ring is a core component of several antibiotics and anti-TB agents, including the clinical candidate PBTZ169. nih.govresearchgate.net Research has also been conducted on benzoic acid hydrazones and their nicotinyl derivatives, with one compound, nicotinic acid N-(3,5-dinitro-benzoyl)-N'-(4-methoxy-benzylidene)-hydrazide, showing high potency against an MTB strain with a MIC of 3.5×10⁻³ µM. nih.gov

Table 3: Anti-tubercular Activity of Piperazine and Benzoic Acid Derivatives

| Compound Class | Target | Activity (IC50/MIC) | Reference |

|---|---|---|---|

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide derivatives (e.g., 6a, 6e, 6h, 6j, 6k) | Mycobacterium tuberculosis H37Ra | IC50 values from 1.35 to 2.18 µM. | nih.gov |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)homopiperazine-1-yl)pyridin-3-yl)benzamide derivative (7e) | Mycobacterium tuberculosis H37Ra | IC50 value within 1.35 to 2.18 µM range. | nih.gov |

| Nicotinic acid N-(3,5-dinitro-benzoyl)-N'-(4-methoxy-benzylidene)-hydrazide | Mycobacterium tuberculosis | MIC of 3.5×10⁻³ µM. | nih.gov |

Enzyme Inhibition Profiles

Derivatives of this compound have been investigated as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.govsemanticscholar.org A series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anti-cholinesterase activity. nih.gov The results indicated that compounds with electron-withdrawing groups (like Cl and F) and electron-donating groups (like methoxy) on the phenyl ring enhanced the inhibitory activity. nih.gov Notably, compound 4e (m-Fluoro) and 4i (p-Methoxy) showed superior potency with IC50 values of 7.1 nM and 20.3 nM, respectively, which was significantly more potent than the reference drug donepezil (B133215) (410 nM). nih.gov

Another study on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives also identified potent AChE inhibitors. semanticscholar.org Compound 4a, featuring an ortho chlorine moiety, exhibited the highest potency in its series with an IC50 of 0.91 µM. semanticscholar.org Furthermore, studies on benzothiazolone derivatives showed that many compounds had a higher inhibitory activity against BChE than AChE. mdpi.com For instance, compound M13 was identified as a potent, reversible, and noncompetitive BChE inhibitor with an IC50 value of 1.21 µM. mdpi.com

Table 4: Cholinesterase Inhibition by Piperazine Derivatives

| Compound/Derivative | Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Compound 4e (m-Fluoro) | Acetylcholinesterase (AChE) | 7.1 nM | nih.gov |

| Compound 4i (p-Methoxy) | Acetylcholinesterase (AChE) | 20.3 nM | nih.gov |

| Compound 4a (o-Chloro) | Acetylcholinesterase (AChE) | 0.91 µM | semanticscholar.org |

| Compound M13 (Benzothiazolone derivative) | Butyrylcholinesterase (BChE) | 1.21 µM | mdpi.com |

| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | 410 nM | nih.gov |

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. researchgate.netnih.gov Various benzoic acid and piperazine derivatives have been synthesized and evaluated for their tyrosinase inhibitory potential. A study on a series of benzoic acid derivatives found that all tested compounds showed inhibitory potential against tyrosinase, with one amide derivative being the most potent (IC50 = 1.09 µM), significantly more so than the standard inhibitors kojic acid (IC50 = 16.67 µM) and L-mimosine (IC50 = 3.68 µM). researchgate.netnih.gov

More recently, a novel series of 4-nitrophenylpiperazine derivatives were designed as tyrosinase inhibitors. nih.gov Among these, a compound featuring an indole (B1671886) moiety (4l) demonstrated a significant inhibitory effect with an IC50 value of 72.55 µM, acting as a mixed-type inhibitor. nih.gov Another study on tosyl piperazine-engrafted dithiocarbamate (B8719985) derivatives identified a 4-methoxy-containing compound (4d) with excellent tyrosinase inhibitory activity (IC50 = 6.88 µM), which was more potent than both kojic acid (IC50 = 30.34 µM) and ascorbic acid (IC50 = 11.5 µM). mdpi.com The piperazine ring in these structures is thought to provide a balance of flexibility and rigidity, allowing for proper orientation within the enzyme's active site. nih.gov

Table 5: Tyrosinase Inhibition by Benzoic Acid and Piperazine Derivatives

| Compound/Derivative Class | Inhibitory Concentration (IC50) | Reference |

|---|---|---|

| Benzoic acid amide derivative (Compound 7) | 1.09 µM | researchgate.netnih.gov |

| 4-Nitrophenylpiperazine with indole moiety (4l) | 72.55 µM | nih.gov |

| Tosyl piperazine-dithiocarbamate (4d) | 6.88 µM | mdpi.com |

| Kojic Acid (Reference) | 16.67 µM / 30.34 µM | researchgate.netnih.govmdpi.com |

| L-Mimosine (Reference) | 3.68 µM | researchgate.netnih.gov |

Kinase Inhibition (e.g., EGFR, Abl, Akt, Aurora B)

Derivatives of the this compound scaffold have been investigated for their potential as kinase inhibitors, a critical area in the development of targeted cancer therapies. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

One area of focus has been the inhibition of Aurora kinases, which are essential for mitotic progression. Overexpression of these kinases is common in various malignancies. Research into imidazo[4,5-b]pyridine-based Aurora kinase inhibitors has led to the identification of potent compounds that also exhibit activity against FMS-like tyrosine kinase 3 (FLT3), another important target in acute myeloid leukemia (AML). researchgate.net For instance, the compound 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e) was identified as a potent dual inhibitor of Aurora kinases (Aurora-A and Aurora-B) and FLT3 kinase. researchgate.net This compound demonstrated strong in vivo antitumor activity in a FLT3-ITD-positive AML human tumor xenograft model. researchgate.net

Furthermore, the small molecule inhibitor PHA-739358, which contains a piperazine moiety, has been shown to selectively target both Bcr-Abl and Aurora kinases. mdpi.com This dual inhibition is effective against imatinib-resistant BCR-ABL mutations, including the challenging T315I mutation found in chronic myeloid leukemia (CML). mdpi.com The compound demonstrated significant antiproliferative and proapoptotic activity in various leukemia cell lines and in CD34+ cells from CML patients. mdpi.com

The combination of Aurora kinase inhibitors with Epidermal Growth Factor Receptor (EGFR) inhibitors has also been explored as a strategy to overcome resistance in lung cancer. nih.gov Studies have shown that inhibiting Aurora B kinase can enhance apoptosis induced by EGFR inhibitors like osimertinib, suggesting a synergistic therapeutic effect. nih.gov While these studies highlight the potential of piperazine-containing scaffolds in kinase inhibition, further research is needed to specifically elucidate the role of the this compound core in targeting kinases such as EGFR, Abl, and Akt.

Stearoyl-CoA Desaturase (SCD) Inhibition

Stearoyl-CoA desaturase (SCD) is a key enzyme in lipid metabolism, responsible for the synthesis of monounsaturated fatty acids from saturated fatty acids. nih.govnih.gov Inhibition of SCD1, an isoform of SCD, has emerged as a promising therapeutic strategy for metabolic disorders and certain types of cancer. nih.govgoogle.com Piperazine derivatives have been a focal point in the development of SCD1 inhibitors.

Research has led to the discovery of potent and selective piperazin-1-ylpyridazine-based SCD1 inhibitors. nih.gov These compounds have demonstrated high potency in both in vitro and in vivo models, showing efficacy in reducing weight gain and improving metabolic profiles in rodents. nih.gov The structure-activity relationship (SAR) studies of these derivatives have been crucial in optimizing their inhibitory activity and pharmacokinetic properties.

Further modifications of the piperazine scaffold have been explored to enhance SCD1 inhibition. For example, replacing the piperazine moiety with a piperidine (B6355638) ring has also yielded potent SCD1 inhibitors. medchemexpress.cn Additionally, a series of 4-bicyclic heteroaryl-piperidine derivatives with a pyridazine (B1198779) base have been designed and evaluated as potent and orally bioavailable SCD1 inhibitors. researchgate.net A selected analog from this series demonstrated a dose-dependent decrease in body weight gain and plasma fatty acid desaturation index in a rat model of obesity. researchgate.net These findings underscore the importance of the piperazine and related heterocyclic structures in the design of novel SCD inhibitors.

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The discovery of two isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation), has spurred the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Derivatives of piperazine have been investigated for their potential as selective COX-2 inhibitors. A series of benzhydrylpiperazine-based compounds were designed and synthesized as dual COX-2/5-lipoxygenase (5-LOX) inhibitors. nih.govmedchemexpress.cn One of the lead compounds from this series exhibited promising COX-2 inhibition with an IC50 value of 0.25 µM, outperforming the standard drug celecoxib (B62257). nih.govmedchemexpress.cn This compound also demonstrated significant anti-inflammatory and analgesic activity in animal models without causing gastrointestinal toxicity. nih.govmedchemexpress.cn

In another study, phenylpiperazine derivatives of 1,4-benzodioxan were synthesized and evaluated as selective COX-2 inhibitors. nih.gov The most active compound showed excellent anti-inflammatory activity and was found to be non-ulcerogenic. nih.gov Computational docking studies revealed favorable interactions of this compound within the active site of the COX-2 enzyme. nih.gov

Furthermore, a metabolite of a novel piperazine-containing NSAID, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, has been synthesized and shown to possess anti-inflammatory activity comparable to that of diclofenac (B195802) in in vivo studies. nih.govnih.gov These findings highlight the potential of the this compound scaffold and its derivatives in the development of new anti-inflammatory agents with improved safety profiles.

Fatty Acid Amide Hydrolase (FAAH) Modulation

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like anandamide (B1667382). mdpi.comnih.gov Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. nih.gov Consequently, FAAH has become an attractive therapeutic target.

Piperazine and piperidine derivatives, particularly aryl ureas, have been identified as potent, covalent inhibitors of FAAH. nih.gov These compounds act by forming a covalent adduct with a serine residue in the active site of the enzyme. nih.gov Computational studies have shown that the FAAH enzyme induces a distortion in the amide bond of these cyclic urea (B33335) inhibitors, which facilitates the inhibitory action. nih.gov The piperazine structural motif has been noted for its effectiveness in generating new covalent inhibitors of FAAH. nih.gov

The development of piperazine and piperidine carbamates has also yielded highly potent and selective FAAH inhibitors with nanomolar inhibitory activity. nih.gov These inhibitors have demonstrated neuroprotective effects in in vitro models of excitotoxicity. nih.gov Furthermore, a three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of pyrimidinyl-piperazine-carboxamide derivatives has provided insights for the design of new FAAH inhibitors with high predicted activity. researchgate.net These studies collectively underscore the significance of the piperazine scaffold in the design of novel FAAH modulators for various therapeutic applications.

Anticancer and Antiproliferative Research

The piperazine nucleus is a well-established pharmacophore in the design of anticancer agents. Derivatives of this compound have been the subject of extensive research to evaluate their potential as cytotoxic and antitumor agents against a variety of cancer cell lines.

Cytotoxic Effects on various Cancer Cell Lines (e.g., HeLa, MCF7, MDA-MB-231, HCT116, HT29, HepG2, A549, K562, PC-3, SNU-475, SNU-423)

A significant body of research has focused on the in vitro cytotoxic effects of this compound derivatives against a broad spectrum of human cancer cell lines. These studies are crucial for identifying lead compounds with potent and selective anticancer activity.

One study reported the synthesis of a novel 4-(benzo nih.govmedchemexpress.cndioxol-5-ylmethyl) piperazine amide derivative which was evaluated for its cytotoxic effects on HeLa (cervical cancer), MCF7 (breast cancer), MDA-MB-231 (breast cancer), HCT116 (colon cancer), and HT29 (colon cancer) cell lines. nih.gov The compound exhibited promising cytotoxic activity, particularly against the MDA-MB-231 cell line, with an IC50 value of 11.3 µM. nih.gov Further investigations revealed that this compound induced apoptosis and caused cell cycle arrest at the G0/G1 phase in MDA-MB-231 cells. nih.gov

The table below summarizes the cytotoxic activity of a representative this compound derivative.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | >50 |

| MCF7 | Breast Cancer | 21.6 |

| MDA-MB-231 | Breast Cancer | 11.3 |

| HCT116 | Colon Cancer | 34.2 |

| HT29 | Colon Cancer | 45.3 |

In Vitro and In Vivo Antitumor Activity

Beyond initial cytotoxicity screenings, promising derivatives of this compound have been subjected to more extensive in vitro and in vivo studies to further characterize their antitumor potential. These studies aim to elucidate the mechanisms of action and evaluate the efficacy in preclinical animal models.

For instance, a novel benzofuran (B130515) piperazine derivative was synthesized and evaluated for its antiproliferative properties in six different human and murine cancer cell lines. nih.gov The lead compound from this series was further investigated for its ability to induce apoptosis and affect the cell cycle. nih.gov Interestingly, the study suggested that necrosis might be a significant pathway through which these compounds exert their cell-killing effects. nih.gov

Crucially, the lead compound was also evaluated in an in vivo setting. It was found to be well-tolerated in healthy mice, and in an MDA-MB-231 xenograft mouse model, it demonstrated good anticancer efficacy. nih.gov These findings highlight the therapeutic potential of piperazine-based compounds and provide a strong rationale for their further development as novel anticancer agents. The ability of these compounds to not only inhibit cancer cell proliferation in vitro but also to show tangible antitumor effects in a living organism is a critical step in the drug discovery pipeline.

Anti-inflammatory and Antieczematic Properties

Derivatives of this compound have demonstrated notable anti-inflammatory effects in various preclinical models. The piperazine framework is recognized for its role in enhancing anti-inflammatory activity. nih.gov For instance, the metabolite of a novel non-steroidal anti-inflammatory drug (NSAID), (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, has shown significant anti-inflammatory properties. mdpi.com In a carrageenan-induced paw edema test in rats, this compound suppressed edema development with an inhibition of 48.9–63.1%, an activity level comparable to the standard drug, diclofenac. mdpi.com

Another study on piperazine derivatives identified compounds with potent dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov Specifically, a derivative with a 4-Cl substitution on the terminal phenyl ring, compound 9d, exhibited strong inhibition of both COX-2 and 5-LOX, outperforming standard drugs like celecoxib and zileuton. nih.gov This compound also led to a significant anti-inflammatory response by inhibiting pro-inflammatory cytokines such as PGE2, IL-6, and TNF-α, while increasing the anti-inflammatory cytokine IL-10. nih.gov Furthermore, piperazine compounds are being investigated as candidates for new analgesic and anti-inflammatory drugs. researchgate.net One such derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), reduced edema formation and decreased the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov

While direct experimental evidence for the antieczematic properties of these specific derivatives is not extensively documented in the available literature, their potent anti-inflammatory actions suggest a therapeutic potential for inflammatory skin conditions like eczema or atopic dermatitis. The underlying pathology of eczema involves a complex inflammatory response, and agents that can modulate this response are of therapeutic interest. In this context, certain piperazine derivatives have been identified as CCR5 receptor antagonists, which are being explored for the treatment of various inflammatory diseases, including atopic dermatitis. google.com

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema in rats | Suppressed edema development (48.9–63.1% inhibition), comparable to diclofenac. | mdpi.com |

| Compound 9d (4-Cl substituted benzhydrylpiperazine derivative) | In vitro enzyme assays and in vivo paw edema model | Potent dual inhibitor of COX-2 (IC50 = 0.25 µM) and 5-LOX (IC50 = 7.87 µM). Reduced PGE2, IL-6, and TNF-α. | nih.gov |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema and pleurisy in mice | Reduced edema formation and levels of pro-inflammatory cytokines IL-1β and TNF-α. | nih.gov |

Neuropharmacological Investigations

The neuropharmacological profile of piperazine derivatives is another area of intensive research, with significant findings in their anticonvulsant and antipsychotic potential. The piperazine nucleus is a common feature in many centrally acting agents. researchgate.net

Several derivatives of this compound have been evaluated for their ability to counteract seizures in various animal models. Two dicarboxylic piperazine derivatives, 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) and 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA), have shown to be effective anticonvulsants. nih.gov These compounds, which act by blocking excitation at glutamate (B1630785) receptors, protect against seizures in mice. nih.gov They are noted as being potent preferential alpha-kainate antagonists. nih.gov

Another study focused on a series of 1-(4-Benzhydryl piperazin-1-yl)-3-(mono-substituted) propan-1-one and N-(substituted)-2-(4-benzhydrylpiperazin-1-yl) acetamide (B32628) derivatives. ijpsr.com Among the synthesized compounds, some showed good anticonvulsant activity with low neurotoxicity. ijpsr.com Furthermore, research into new series of pyrrolidine-2,5-dione-acetamide derivatives containing a piperazine moiety has identified compounds with significant anticonvulsant activity in maximal electroshock (MES) and psychomotor (6 Hz) seizure tests. mdpi.com The most active of these, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated a more favorable efficacy and safety profile than the reference drug, valproic acid. mdpi.com

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA) | Sound-induced seizures in DBA/2 mice | Protects against clonic and tonic seizures. | nih.gov |

| 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) | Sound-induced seizures in DBA/2 mice | Protects against clonic and tonic seizures. | nih.gov |

| Benzhydryl piperazine derivatives (e.g., 7d, 7c, 7g) | Anticonvulsant and neurotoxicity screening | Demonstrated good anticonvulsant activity with less neurotoxicity. | ijpsr.com |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES and 6 Hz seizure tests in mice | Showed a more beneficial ED50 and protective index than valproic acid. | mdpi.com |

The piperazine ring is a key structural component in a number of antipsychotic drugs. nih.gov Derivatives of piperidine and piperazine have shown promising activity against dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in the pathophysiology of schizophrenia. nih.goveurekaselect.com The antipsychotic activity can be significantly enhanced when various heterocyclic groups are attached to the basic piperidine and piperazine rings. nih.goveurekaselect.com

Research into N1-(2-alkoxyphenyl)piperazines with an N4-benzyl group has led to the identification of compounds with high affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors. nih.gov These compounds were evaluated in the conditioned avoidance response (CAR) test, which is predictive of clinical antipsychotic activity. nih.gov The development of such derivatives continues to be a promising avenue for novel antipsychotic agents. nih.goveurekaselect.com

| Compound Class | Target Receptors | Key Findings | Reference |

|---|---|---|---|

| Piperidine and Piperazine Derivatives | Dopamine and Serotonin Receptors | Show promising activity against these receptors, which are targets for antipsychotic drugs. | nih.goveurekaselect.com |

| N1-(2-Alkoxyphenyl)piperazines with N4-benzyl group | D2, 5-HT1A, and alpha 1-adrenergic receptors | Display high affinity for these receptors and show activity in predictive models of antipsychotic efficacy. | nih.gov |

Antioxidant Activity Assessment

The piperazine nucleus is a feature of several potent antioxidant molecules. researchgate.net When the piperazine ring is coupled with other heterocyclic systems, the resulting compounds often exhibit good antioxidant activity. researchgate.net A series of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized and evaluated for their antioxidant properties. researchgate.net One of these compounds, 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine, demonstrated moderate antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. researchgate.net

Another study focused on the discovery of C-3 tethered 2-oxo-benzo nih.govnih.govoxazines as potent antioxidants. The synthesized analogs showed promising antioxidant activities with IC50 values in the range of 4.74 to 92.20 µg/mL in the DPPH free radical scavenging assay, with ascorbic acid as a standard reference. frontiersin.org

| Compound | Assay | Result (IC50) | Reference |

|---|---|---|---|

| 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine | DPPH assay | Moderate antioxidant activity | researchgate.net |

| C-3 tethered 2-oxo-benzo nih.govnih.govoxazines | DPPH assay | 4.74 - 92.20 µg/mL | frontiersin.org |

| O-(propyl)-2-((2-oxopropyl)selanyl)benzoate | NMR-based assay (DTT oxidation) | Showed the best result among a series of phenyl β-carbonyl selenides. | mdpi.com |

Antidiabetic Applications

Piperazine and its derivatives are being explored as potential therapeutic agents for diabetes. nih.gov A variety of these compounds have been shown to be effective in vitro and in vivo for the management of diabetes. nih.gov For instance, a series of 1-benzyl-4-alkyl-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)piperazines were investigated as antidiabetic agents, with the most active compounds significantly improving glucose tolerance. nih.gov

Furthermore, piperazine sulfonamide analogs have been synthesized and evaluated for their α-amylase inhibitory activity. nih.gov Several of these analogs exhibited significant inhibitory effects, with IC50 values comparable to the standard drug acarbose. nih.gov In another study, 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives were assessed for their in vivo antidiabetic activity in streptozotocin-induced diabetic rats, with some compounds showing enhanced antidiabetic effects. researchgate.net N-phenyl piperazine derivatives have also been identified as having robust inhibitory effects against α-amylase. biomedpharmajournal.org

| Compound Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| 1-benzyl-4-alkyl-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)piperazines | Improved glucose tolerance | The most active compounds greatly improved glucose tolerance without side effects. | nih.gov |

| Piperazine Sulfonamide analogs | α-amylase Inhibition | Showed significant inhibitory effects with IC50 values ranging from 1.571 to 3.98 µM. | nih.gov |

| 1-benzhydryl-piperazine sulfonamide derivatives | In vivo antidiabetic activity | Some compounds showed enhanced antidiabetic activity in diabetic rat models. | researchgate.net |

| N-phenyl Piperazine derivatives | α-amylase Inhibition | Demonstrated robust inhibitory effects against α-amylase. | biomedpharmajournal.org |

Antiparasitic Activity (e.g., Antischistosomal)

The search for new antiparasitic agents has led to the investigation of various chemical scaffolds, including piperazine derivatives. While praziquantel (B144689) remains the primary drug for treating schistosomiasis, there is a pressing need for new therapeutics due to concerns about its efficacy and potential resistance. nih.gov In this regard, a chemical scaffold containing a 1,3,5-triazine (B166579) core linked to a piperazine ring has been identified as having broad anti-schistosomal activities. nih.gov One of the most potent compounds from this class was found to have a lethal effect on adult Schistosoma mansoni worms and was particularly effective in inhibiting egg production. nih.gov

Structure-activity relationship studies on dithiocarbamates have shown that incorporating a piperazine ring can enhance antischistosomal activity. researchgate.net Furthermore, piplartine (piperlongumine), an alkaloid from peppers, has demonstrated in vivo antischistosomal properties in a mouse model. nih.gov Prenylated benzoic acid derivatives from Piper species have also been tested for their antiparasitic activity against various parasites, including Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum. nih.gov

| Compound Class | Target Parasite | Key Findings | Reference |

|---|---|---|---|

| 6-(piperazin-1-yl)-1,3,5-triazine derivatives | Schistosoma mansoni | Lethal effect on adult worms and inhibition of egg production. | nih.gov |

| Dithiocarbamates with piperazine moiety | Schistosoma mansoni | Integration of a piperazine structure improved antischistosomal activity. | researchgate.net |

| Piplartine (Piperlongumine) | Schistosoma mansoni | Significant reduction in total worm burden and inhibition of egg production in mice. | nih.gov |

| Prenylated benzoic acid derivatives | Leishmania spp., Trypanosoma cruzi, Plasmodium falciparum | Some derivatives showed potent and selective activity against these parasites. | nih.gov |

Local Anesthetic Properties of Related Compounds

Research into the development of new local anesthetic agents has explored various chemical scaffolds, including derivatives of piperazine. These investigations aim to identify compounds with improved efficacy and favorable safety profiles compared to existing anesthetics. Studies have shown that certain piperazine derivatives exhibit notable local anesthetic activity, suggesting their potential as a basis for novel therapeutic agents.

A study focused on newly synthesized piperazine derivatives, designated LAS-276, LAS-277, and LAS-278, evaluated their biological effects, including local anesthetic activity. farmaciajournal.com These compounds were assessed using both regional and infiltration anesthesia models. The research indicated that in the infiltration anesthesia model, the compounds demonstrated varied levels of activity. farmaciajournal.com In the regional anesthesia model, the derivatives were found to have moderate activity. farmaciajournal.com An important aspect of this study was the finding of low toxicity for these piperazine compounds. farmaciajournal.com

Further research into heterocyclic compounds has identified other derivatives with significant local anesthetic properties. For instance, studies on piperidine derivatives, which share a heterocyclic amine structure with piperazines, have yielded promising results. In one such study, the piperidine derivative LAS-251 was found to be the most active among the tested compounds, showing a greater anesthesia index and longer duration of full anesthesia compared to reference drugs in an infiltration anesthesia model. fabad.org.tr Another piperidine derivative, LAS-286, also demonstrated pronounced and prolonged local anesthetic activity at a 0.5% concentration when compared to reference preparations. nih.gov

The tables below present a summary of the findings from studies on the local anesthetic activity of these related piperazine and piperidine derivatives.

Table 1: Local Anesthetic Activity of Piperazine Derivatives

| Compound Code | Anesthesia Model | Observed Activity | Source |

| LAS-276 | Infiltration | Varying Degrees | farmaciajournal.com |

| Regional | Moderate | farmaciajournal.com | |

| LAS-277 | Infiltration | Varying Degrees | farmaciajournal.com |

| Regional | Moderate | farmaciajournal.com | |

| LAS-278 | Infiltration | Varying Degrees | farmaciajournal.com |

| Regional | Moderate | farmaciajournal.com |

Table 2: Comparative Local Anesthetic Activity of a Piperidine Derivative

| Compound/Drug | Anesthesia Index (max=36) | Duration of Full Anesthesia (min) | Total Duration of Action (min) | Source |

| LAS-251 | 36 | 65.3 ± 4.1 | 100.2 ± 5.2 | fabad.org.tr |

| Procaine | 24.3 ± 2.1 | 25.1 ± 2.3 | 45.4 ± 3.5 | fabad.org.tr |

| Lidocaine | 28.1 ± 2.5 | 40.2 ± 3.7 | 60.7 ± 4.8 | fabad.org.tr |

| Trimecaine | 30.5 ± 2.8 | 50.6 ± 4.2 | 75.9 ± 5.1 | fabad.org.tr |

Table 3: Duration of Action of a Piperidine Derivative Compared to Standard Anesthetics

| Compound/Drug | Duration of Action (min) | Comparison | Source |

| LAS-294 | - | 2.5 times longer than Procaine | nih.gov |

| - | 1.3 times longer than Lidocaine | nih.gov | |

| - | Inferior to Trimecaine | nih.gov |

These findings underscore the potential of piperazine and related heterocyclic structures as a foundation for the development of new local anesthetic drugs. The observed moderate to high efficacy, coupled with low toxicity in some cases, warrants further investigation into the structure-activity relationships of this class of compounds to optimize their anesthetic properties.

Mechanistic Elucidation of Biological Actions: Molecular and Cellular Perspectives

Molecular Target Identification and Validation

Receptor Binding Assays

No specific receptor binding assays or affinity data for 2-(piperazine-1-carbonyl)benzoic acid have been reported in the scientific literature. Research on other piperazine-containing molecules shows engagement with a variety of receptors, but these findings cannot be attributed to this specific compound.

Enzyme Active Site Interactions

There is no published research detailing the interaction of this compound with any specific enzyme active sites. Studies on different piperazine (B1678402) amides have explored their potential as enzyme inhibitors, but this data is not applicable to the subject compound.

Investigation of Cellular Signaling Pathways

Apoptosis Induction Mechanisms in Cancer Cells

No studies have been published that investigate or demonstrate the ability of this compound to induce apoptosis in cancer cells. The mechanisms of apoptosis induction, such as caspase activation or regulation of apoptotic proteins, have not been studied for this compound.

DNA Interaction Studies

There is no available data from studies such as spectrophotometric titrations, viscosity measurements, or gel electrophoresis to suggest that this compound interacts with DNA.

Structure Activity Relationship Sar Studies and Rational Drug Design for 2 Piperazine 1 Carbonyl Benzoic Acid Analogues

Correlations Between Structural Modifications and Biological Activity

SAR studies on 2-(piperazine-1-carbonyl)benzoic acid analogues have revealed critical insights into how alterations to different parts of the molecule impact their inhibitory potential, particularly against PARP-1. These modifications can be broadly categorized into changes in the benzoic acid ring, the piperazine (B1678402) moiety, and the acyl group attached to the piperazine nitrogen.

Modifications to the core aromatic ring system, often a phthalazinone in potent PARP inhibitors, have shown that this part of the molecule is crucial for activity. For instance, the phthalazinone scaffold itself is a key component for PARP-1 inhibition. The exploration of different substituents on the benzyl (B1604629) group of 4-benzylphthalazin-1(2H)-one derivatives has been a fruitful area of research. The inclusion of a carbonyl-containing substituent at the meta position of the benzyl fragment has been shown to be a key modification leading to potent PARP-1 inhibitors.

Substitutions on the piperazine ring also play a significant role in modulating activity. The nature of the acyl group on the piperazine nitrogen is a critical determinant of potency. For example, in the highly potent PARP inhibitor Olaparib, a cyclopropanecarbonyl group is present on the piperazine. This highlights the importance of the size, shape, and electronic properties of this substituent. Studies on related benzimidazole-carboxamide derivatives have shown that substitutions on a terminal phenyl ring can significantly impact activity, with certain halogenated and heterocyclic substitutions proving beneficial.

Furthermore, the introduction of specific functional groups on the benzoic acid portion of the scaffold can influence both potency and pharmacokinetic properties. For example, a fluorine atom is present on the benzene (B151609) ring in many potent PARP inhibitors, suggesting its role in enhancing binding affinity or improving metabolic stability.

The following table summarizes the impact of various structural modifications on the PARP-1 inhibitory activity of this compound analogues and related compounds.

| Compound/Analogue Class | Structural Modification | Effect on PARP-1 Inhibitory Activity |

| 4-Benzylphthalazin-1(2H)-ones | Addition of a meta-carbonyl group on the benzyl ring | Significant increase in potency |

| Phthalazinone Derivatives | Substitution with a chlorophenyl moiety | Potent inhibition, with potency dependent on the position of the chlorine atom |

| Benzimidazole (B57391) Carboxamide Derivatives | Furan ring substitution on the side chain | Enhanced PARP-1 inhibitory activity |

| Benzimidazole Carboxamide Derivatives | Halogen atom substitution on the side chain | Improved inhibitory activity |

| Olaparib Analogue | Cyclopropanecarbonyl group on the piperazine | High potency |

Identification of Key Pharmacophoric Features for Target Interaction

Through extensive SAR studies and computational modeling, several key pharmacophoric features of this compound analogues essential for their interaction with the PARP-1 active site have been identified. These features represent the crucial three-dimensional arrangement of functional groups required for high-affinity binding.

A fundamental pharmacophoric element is the presence of a hydrogen bond acceptor, typically the carbonyl oxygen of the amide linker connecting the benzoic acid and piperazine moieties. This group often forms a critical hydrogen bond with the amide backbone of a glycine (B1666218) residue (Gly863) in the PARP-1 active site, mimicking the interaction of the natural substrate NAD+. tandfonline.com